1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-(Dimethylamino)pyrimidin-4-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Antioxidant and Antimicrobial Properties: A study synthesized analogues related to azetidinone and pyrimidine, showing antimicrobial activity against various bacterial and fungal strains, as well as antituberculosis activity against mycobacterium tuberculosis. This suggests potential for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Chemistry and Synthesis Techniques
- Cycloaddition and Michael-type Reactions: A study describes how 6-[(dimethylamino)methylene]aminouracil, a related compound, undergoes cycloaddition reactions with various heterocumulenes, leading to the synthesis of novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005).
- Synthesis of Betainic Guanine Model Compounds: Reaction of 4-(dimethylamino)pyridine and 1-methylimid-azole on 2-amino-4-chloro-6-hydroxypyrimidine resulted in the formation of pyrimidine-heteroarenium salts, with implications for studying biologically important betainic guanines in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Novel Chemical Synthesis
- Synthesis of Azetidine-2-One Derivative: A novel chemical called Azetdine-2-one derivative was synthesized from Schiff base((Z)-N (4-dimethylamino)benzylidene)pyrimidine-2-amine, showing mild antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).
Application in Synthesis of Heterocycles
- Synthesis of Tetrahydropyrimidine Derivatives: Research on tetrahydropyrimidine derivatives, which incorporate structures related to dimethylamino pyrimidine, has shown potential for antibacterial, antifungal, anticancer, anti-inflammatory, and cardioprotective effects. Some derivatives are used for thyroid drugs and leukemia (Kheder et al., 2011).
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13(2)8-3-9(12-6-11-8)14-4-7(5-14)10(15)16/h3,6-7H,4-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFJUZOGLOHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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